molecular formula C21H13ClO5S B5215303 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate

Cat. No. B5215303
M. Wt: 412.8 g/mol
InChI Key: DHCOLGXQYLTELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate, also known as COB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. COB is a synthetic compound that belongs to the class of chromone derivatives. It has a molecular formula of C24H16ClO5S and a molecular weight of 472.89 g/mol.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is not yet fully understood. However, studies have suggested that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to inhibit the activity of various enzymes involved in the inflammatory pathway, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been found to exhibit anti-inflammatory activity by inhibiting the activity of various enzymes involved in the inflammatory pathway.

Advantages and Limitations for Lab Experiments

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate. One potential direction is the development of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate-based fluorescent probes for biological imaging. Another potential direction is the optimization of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate synthesis methods to improve its bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate and its potential applications in various fields of scientific research.

Synthesis Methods

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 6-chloro-4-phenylchromone with benzenesulfonyl chloride in the presence of a base. Enzymatic synthesis involves the use of enzymes such as lipases and esterases to catalyze the reaction between 6-chloro-4-phenylchromone and benzenesulfonyl chloride.

Scientific Research Applications

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, anti-inflammatory, and antiviral activities. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO5S/c22-18-11-17-16(14-7-3-1-4-8-14)12-21(23)26-19(17)13-20(18)27-28(24,25)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCOLGXQYLTELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzenesulfonate

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